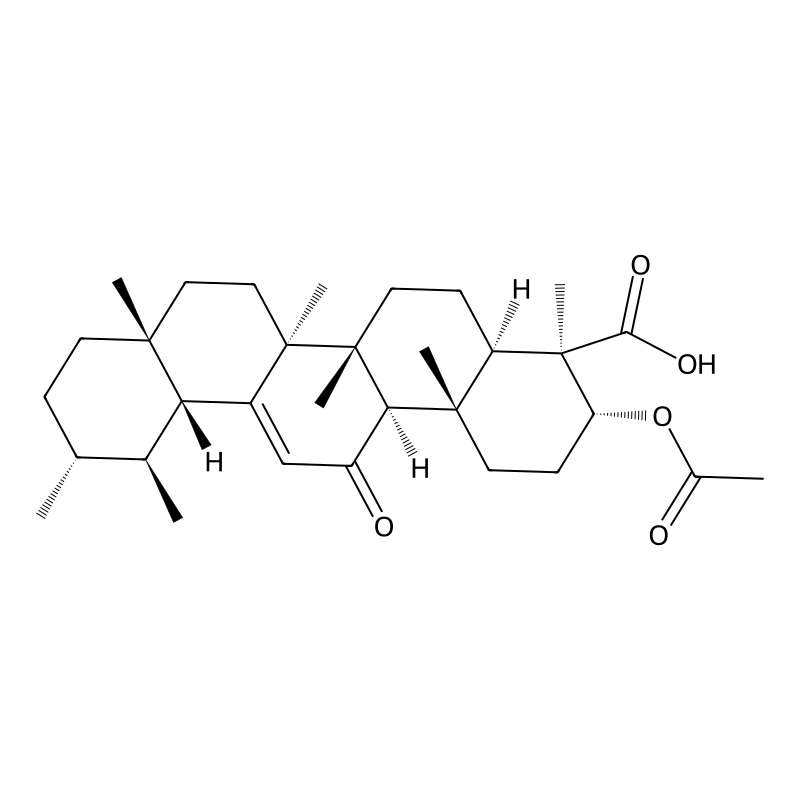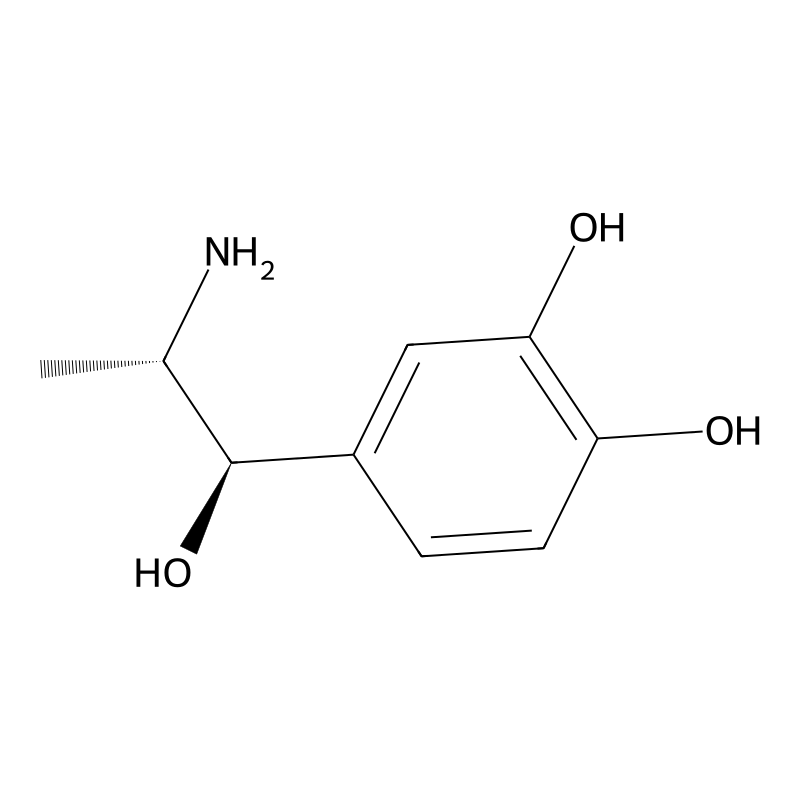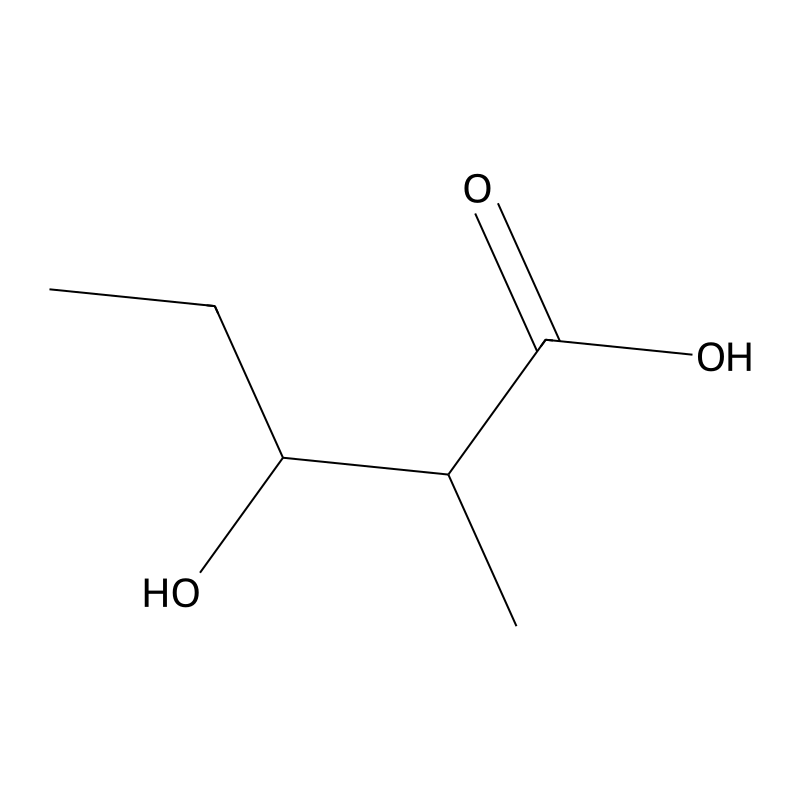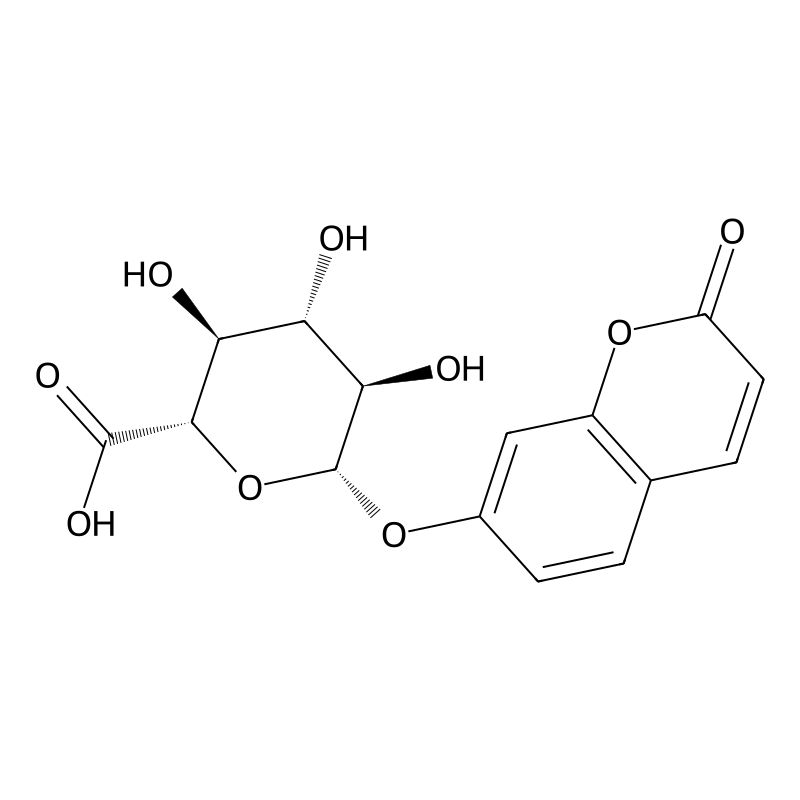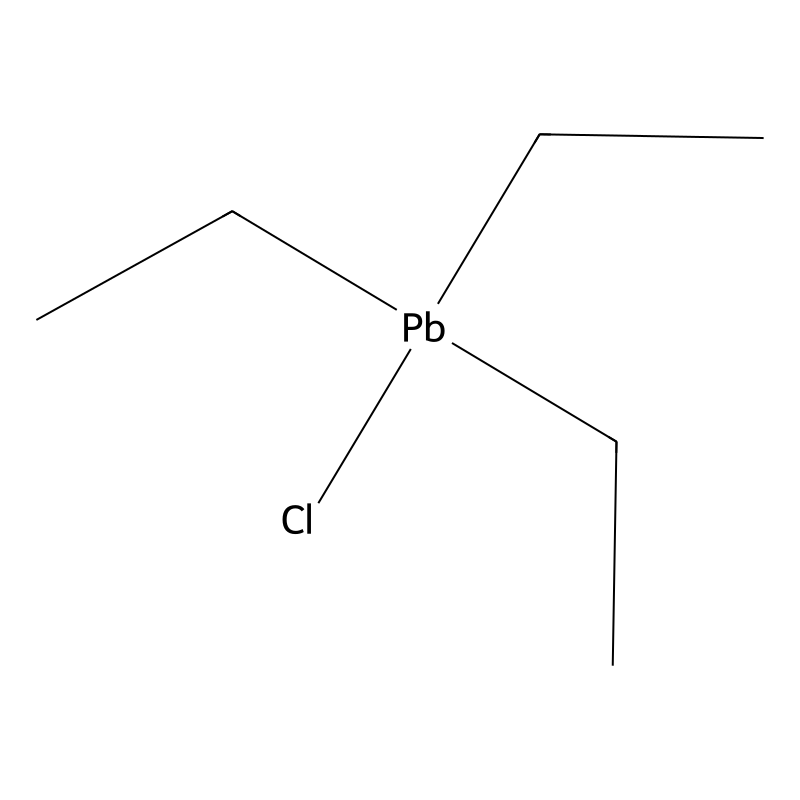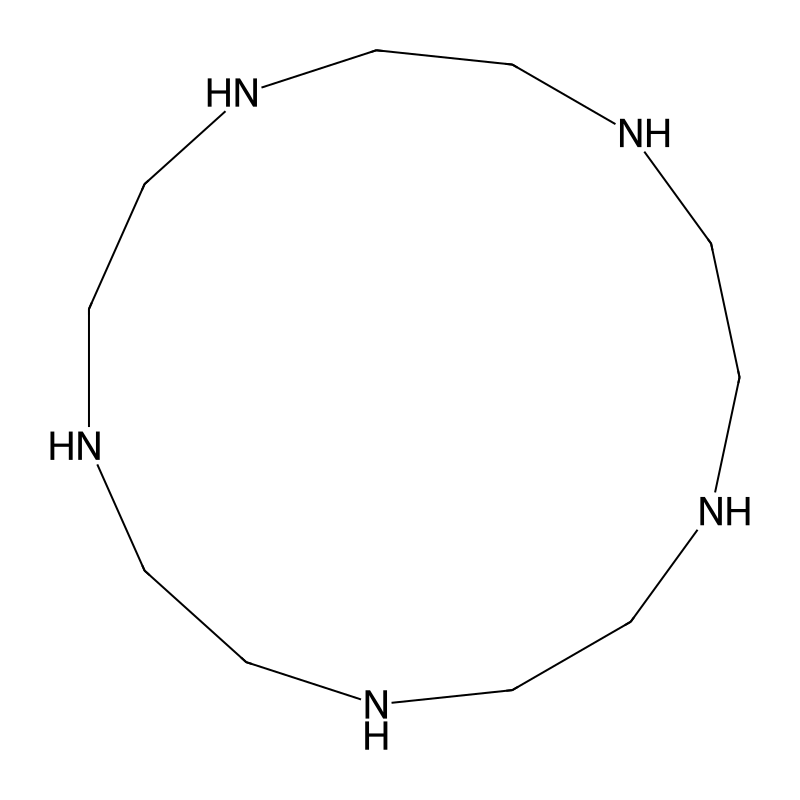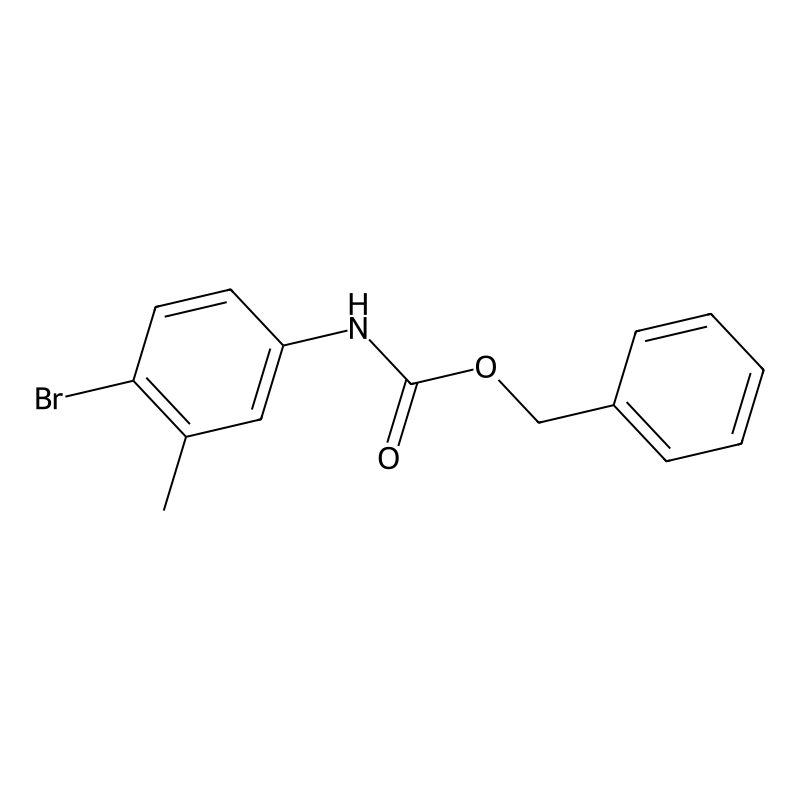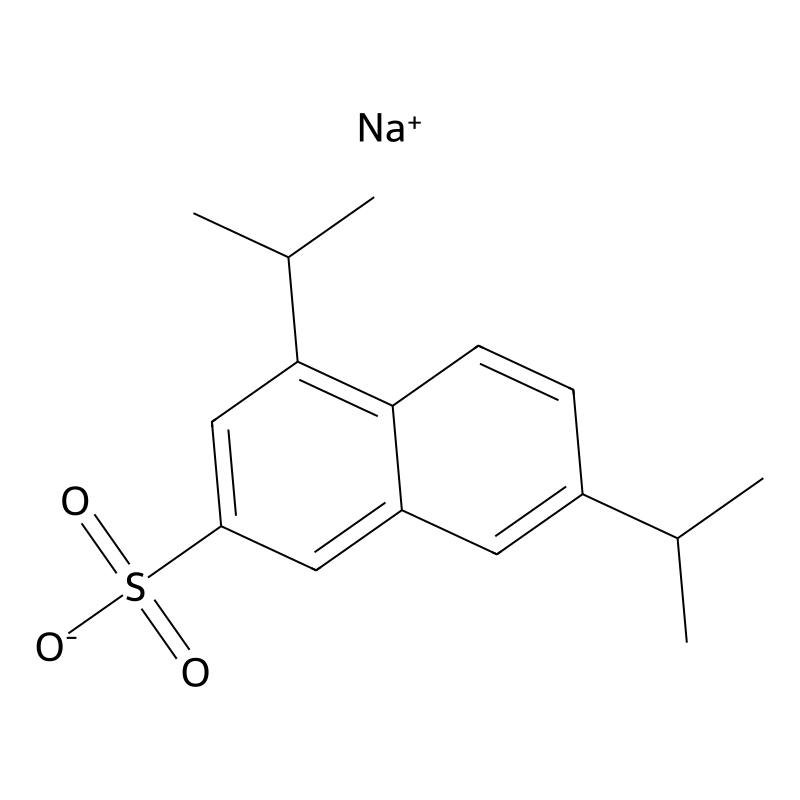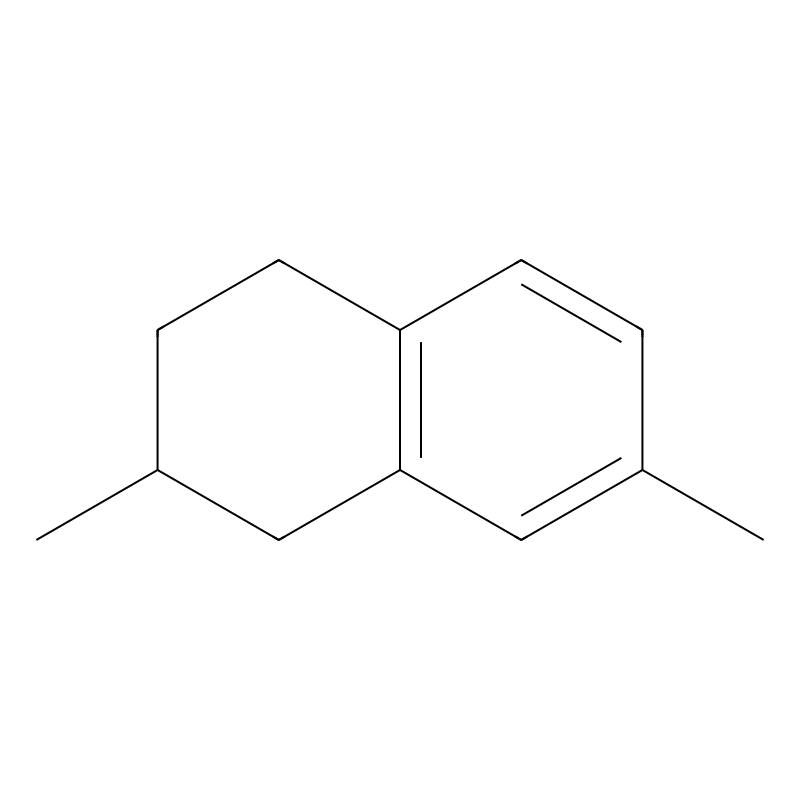Saintopin
Catalog No.
S542316
CAS No.
131190-63-1
M.F
C18H10O7
M. Wt
338.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
131190-63-1
Product Name
Saintopin
IUPAC Name
1,3,8,10,11-pentahydroxytetracene-5,12-dione
Molecular Formula
C18H10O7
Molecular Weight
338.3 g/mol
InChI
InChI=1S/C18H10O7/c19-7-1-6-2-9-15(17(24)13(6)11(21)4-7)18(25)14-10(16(9)23)3-8(20)5-12(14)22/h1-5,19-22,24H
InChI Key
CGFVUVWMYIHGHS-UHFFFAOYSA-N
SMILES
C1=C2C=C3C(=C(C2=C(C=C1O)O)O)C(=O)C4=C(C3=O)C=C(C=C4O)O
Solubility
Soluble in DMSO
Synonyms
Saintopin;
Canonical SMILES
C1=C2C=C3C(=C(C2=C(C=C1O)O)O)C(=O)C4=C(C3=O)C=C(C=C4O)O
Description
The exact mass of the compound Saintopin is 338.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. It belongs to the ontological category of tetracenequinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
2.9
Exact Mass
338.0427
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Other CAS
131190-63-1
Wikipedia
Saintopin
Dates
Modify: 2023-07-15
1: Fujii N, Yamashita Y, Mizukami T, Nakano H. Correlation between the formation of cleavable complex with topoisomerase I and growth-inhibitory activity for saintopin-type antibiotics. Mol Pharmacol. 1997 Feb;51(2):269-76. PubMed PMID: 9203632.
2: Taniguchi K, Kohno K, Kawanami K, Wada M, Kanematsu T, Kuwano M. Drug-induced down-regulation of topoisomerase I in human epidermoid cancer cells resistant to saintopin and camptothecins. Cancer Res. 1996 May 15;56(10):2348-54. PubMed PMID: 8625310.
3: Martin P, Rodier S, Mondon M, Renoux B, Pfeiffer B, Renard P, Pierré A, Gesson JP. Synthesis and cytotoxic activity of tetracenomycin D and of saintopin analogues. Bioorg Med Chem. 2002 Feb;10(2):253-60. PubMed PMID: 11741773.
4: Yamashita Y, Kawada S, Fujii N, Nakano H. Induction of mammalian DNA topoisomerase I and II mediated DNA cleavage by saintopin, a new antitumor agent from fungus. Biochemistry. 1991 Jun 18;30(24):5838-45. PubMed PMID: 1646001.
5: Ishiyama D, Futamata K, Futamata M, Kasuya O, Kamo S, Yamashita F, Kanazawa S. Novel selective inhibitors for human topoisomerase I, BM2419-1 and -2 derived from saintopin. J Antibiot (Tokyo). 1998 Dec;51(12):1069-74. PubMed PMID: 10048564.
6: Leteurtre F, Fujimori A, Tanizawa A, Chhabra A, Mazumder A, Kohlhagen G, Nakano H, Pommier Y. Saintopin, a dual inhibitor of DNA topoisomerases I and II, as a probe for drug-enzyme interactions. J Biol Chem. 1994 Nov 18;269(46):28702-7. PubMed PMID: 7961822.
7: Yamashita Y, Saitoh Y, Ando K, Takahashi K, Ohno H, Nakano H. Saintopin, a new antitumor antibiotic with topoisomerase II dependent DNA cleavage activity, from Paecilomyces. J Antibiot (Tokyo). 1990 Oct;43(10):1344-6. PubMed PMID: 2175304.
8: Knab AM, Fertala J, Bjornsti MA. A camptothecin-resistant DNA topoisomerase I mutant exhibits altered sensitivities to other DNA topoisomerase poisons. J Biol Chem. 1995 Mar 17;270(11):6141-8. PubMed PMID: 7890748.
9: Verma RP. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Anticancer Agents Med Chem. 2006 Sep;6(5):489-99. Review. PubMed PMID: 17017857.
10: Pommier Y, Jenkins J, Kohlhagen G, Leteurtre F. DNA recombinase activity of eukaryotic DNA topoisomerase I; effects of camptothecin and other inhibitors. Mutat Res. 1995 Sep;337(2):135-45. PubMed PMID: 7565862.
11: Kim BH, Yoo J, Park SH, Jung JK, Cho H, Chung Y. Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV). Arch Pharm Res. 2006 Feb;29(2):123-30. PubMed PMID: 16526275.
12: Kohlhagen G, Paull KD, Cushman M, Nagafuji P, Pommier Y. Protein-linked DNA strand breaks induced by NSC 314622, a novel noncamptothecin topoisomerase I poison. Mol Pharmacol. 1998 Jul;54(1):50-8. PubMed PMID: 9658189.
2: Taniguchi K, Kohno K, Kawanami K, Wada M, Kanematsu T, Kuwano M. Drug-induced down-regulation of topoisomerase I in human epidermoid cancer cells resistant to saintopin and camptothecins. Cancer Res. 1996 May 15;56(10):2348-54. PubMed PMID: 8625310.
3: Martin P, Rodier S, Mondon M, Renoux B, Pfeiffer B, Renard P, Pierré A, Gesson JP. Synthesis and cytotoxic activity of tetracenomycin D and of saintopin analogues. Bioorg Med Chem. 2002 Feb;10(2):253-60. PubMed PMID: 11741773.
4: Yamashita Y, Kawada S, Fujii N, Nakano H. Induction of mammalian DNA topoisomerase I and II mediated DNA cleavage by saintopin, a new antitumor agent from fungus. Biochemistry. 1991 Jun 18;30(24):5838-45. PubMed PMID: 1646001.
5: Ishiyama D, Futamata K, Futamata M, Kasuya O, Kamo S, Yamashita F, Kanazawa S. Novel selective inhibitors for human topoisomerase I, BM2419-1 and -2 derived from saintopin. J Antibiot (Tokyo). 1998 Dec;51(12):1069-74. PubMed PMID: 10048564.
6: Leteurtre F, Fujimori A, Tanizawa A, Chhabra A, Mazumder A, Kohlhagen G, Nakano H, Pommier Y. Saintopin, a dual inhibitor of DNA topoisomerases I and II, as a probe for drug-enzyme interactions. J Biol Chem. 1994 Nov 18;269(46):28702-7. PubMed PMID: 7961822.
7: Yamashita Y, Saitoh Y, Ando K, Takahashi K, Ohno H, Nakano H. Saintopin, a new antitumor antibiotic with topoisomerase II dependent DNA cleavage activity, from Paecilomyces. J Antibiot (Tokyo). 1990 Oct;43(10):1344-6. PubMed PMID: 2175304.
8: Knab AM, Fertala J, Bjornsti MA. A camptothecin-resistant DNA topoisomerase I mutant exhibits altered sensitivities to other DNA topoisomerase poisons. J Biol Chem. 1995 Mar 17;270(11):6141-8. PubMed PMID: 7890748.
9: Verma RP. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Anticancer Agents Med Chem. 2006 Sep;6(5):489-99. Review. PubMed PMID: 17017857.
10: Pommier Y, Jenkins J, Kohlhagen G, Leteurtre F. DNA recombinase activity of eukaryotic DNA topoisomerase I; effects of camptothecin and other inhibitors. Mutat Res. 1995 Sep;337(2):135-45. PubMed PMID: 7565862.
11: Kim BH, Yoo J, Park SH, Jung JK, Cho H, Chung Y. Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV). Arch Pharm Res. 2006 Feb;29(2):123-30. PubMed PMID: 16526275.
12: Kohlhagen G, Paull KD, Cushman M, Nagafuji P, Pommier Y. Protein-linked DNA strand breaks induced by NSC 314622, a novel noncamptothecin topoisomerase I poison. Mol Pharmacol. 1998 Jul;54(1):50-8. PubMed PMID: 9658189.
Explore Compound Types
Get ideal chemicals from 750K+ compounds
